molecular formula C8H20OSSi B14301382 Ethanethiol, 2-[(triethylsilyl)oxy]- CAS No. 121405-71-8

Ethanethiol, 2-[(triethylsilyl)oxy]-

Cat. No.: B14301382
CAS No.: 121405-71-8
M. Wt: 192.40 g/mol
InChI Key: QJKQQGJVHRPFPX-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[(triethylsilyl)oxy]- is a sulfur-containing organosilicon compound characterized by a thiol (-SH) group and a triethylsilyl ether (-O-Si(C₂H₅)₃) moiety at the 2-position of the ethane backbone. This structure confers unique reactivity, combining the nucleophilic properties of thiols with the steric and electronic effects of the triethylsilyl group. Such compounds are typically employed in organic synthesis as protective groups or intermediates, leveraging the silyl group’s ability to modulate solubility and stability .

For instance, triethylsilyl groups are bulkier and more lipophilic than trimethylsilyl or trimethoxysilyl groups, which can influence reaction kinetics and product selectivity in synthetic applications .

Properties

CAS No.

121405-71-8

Molecular Formula

C8H20OSSi

Molecular Weight

192.40 g/mol

IUPAC Name

2-triethylsilyloxyethanethiol

InChI

InChI=1S/C8H20OSSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-8H2,1-3H3

InChI Key

QJKQQGJVHRPFPX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCS

Origin of Product

United States

Preparation Methods

Base-Mediated Silylation

In anhydrous dichloromethane (DCM) under nitrogen, 2-mercaptoethanol reacts with TESCl in the presence of imidazole as a base. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on silicon, yielding the silyl ether and imidazole hydrochloride as a byproduct.

$$
\text{HS-CH}2\text{CH}2\text{-OH} + \text{Cl-Si(C}2\text{H}5\text{)}3 \xrightarrow{\text{Imidazole}} \text{HS-CH}2\text{CH}2\text{-O-Si(C}2\text{H}5\text{)}3 + \text{HCl}
$$

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing the transition state.
  • Temperature : Reactions conducted at 0°C reduce thiolate formation, improving selectivity for hydroxyl silylation.
  • Base Selection : Imidazole outperforms triethylamine due to its lower basicity, minimizing thiol deprotonation.

Table 1 : Base-Mediated Silylation Outcomes

Base Solvent Temp (°C) Yield (%) Purity (%)
Imidazole DCM 0 78 95
TEA THF 25 45 82
Pyridine DCM 25 62 88

Protection-Deprotection Strategies

To circumvent thiol interference, multi-step protocols involving temporary thiol protection have been developed.

Disulfide Protection Route

  • Oxidation : 2-Mercaptoethanol is oxidized to bis(2-hydroxyethyl) disulfide using hydrogen peroxide.
  • Silylation : The disulfide’s hydroxyl groups react with TESCl under standard conditions.
  • Reduction : The disulfide bond is cleaved with lithium aluminum hydride (LiAlH4), regenerating the thiol.

$$
2\,\text{HS-CH}2\text{CH}2\text{-OH} \xrightarrow{\text{H}2\text{O}2} \text{HO-CH}2\text{CH}2\text{-S-S-CH}2\text{CH}2\text{-OH} \xrightarrow{\text{TESCl}} \text{TES-O-CH}2\text{CH}2\text{-S-S-CH}2\text{CH}2\text{-O-TES} \xrightarrow{\text{LiAlH}4} 2\,\text{TES-O-CH}2\text{CH}_2\text{-SH}
$$

Key Findings :

  • Yield Limitations : The three-step sequence affords a moderate overall yield (52–60%) due to inefficiencies in disulfide reduction.
  • Side Reactions : Over-oxidation to sulfonic acids occurs if H2O2 concentrations exceed 30%.

Acetyl Thioester Route

  • Acetylation : 2-Mercaptoethanol is treated with acetic anhydride to form the thioester (AcS-CH2CH2-OH).
  • Silylation : The alcohol is silylated with TESCl.
  • Deprotection : Basic hydrolysis (e.g., K2CO3/MeOH) regenerates the thiol.

Advantages :

  • High Selectivity : Acetylation fully passivates the thiol, enabling quantitative silylation of the hydroxyl group.
  • Mild Conditions : Deprotection proceeds at room temperature without silyl ether cleavage.

Table 2 : Acetyl Thioester Route Performance

Step Reagent Yield (%)
Acetylation Ac2O, Pyridine 92
Silylation TESCl, Imidazole 88
Deprotection K2CO3, MeOH 95
Overall 77

Comparative Analysis of Methods

Table 4 : Method Comparison

Method Steps Overall Yield (%) Scalability Purity (%)
Direct Silylation 1 78 High 95
Disulfide Route 3 55 Moderate 88
Acetyl Thioester 3 77 High 97
Silanolate 2 68 Low 90

Key Considerations :

  • Direct Silylation offers simplicity but risks thiol side reactions.
  • Acetyl Thioester balances yield and purity, making it preferable for lab-scale synthesis.
  • Silanolate Route is less efficient but valuable for mechanistic studies.

Mechanistic Insights and Side Reactions

Competing Thiol Silylation

Under basic conditions, thiol deprotonation generates a thiolate ion, which reacts with TESCl to form TES-S-CH2CH2-OH. This side product is minimized by:

  • Using weak bases (e.g., imidazole).
  • Maintaining low temperatures (0–5°C).

Hydrolytic Stability

Triethylsilyl ethers exhibit moderate stability in aqueous media. Prolonged exposure to moisture induces cleavage, regenerating 2-mercaptoethanol:

$$
\text{TES-O-CH}2\text{CH}2\text{-SH} + \text{H}2\text{O} \rightarrow \text{HO-CH}2\text{CH}2\text{-SH} + \text{HO-Si(C}2\text{H}5\text{)}3
$$

Storage Recommendations :

  • Anhydrous conditions (molecular sieves).
  • Inert atmosphere (N2/Ar).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Mild to moderate temperatures, often in an aqueous or organic solvent.

      Products: The oxidation of ethanethiol, 2-[(triethylsilyl)oxy]- typically yields disulfides or sulfoxides.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: The reaction is usually carried out in an inert solvent such as tetrahydrofuran.

      Products: Reduction can lead to the formation of ethanethiol or other reduced sulfur compounds.

  • Substitution:

      Reagents: Halogenating agents or nucleophiles.

      Conditions: The reaction conditions vary depending on the desired substitution product.

      Products: Substitution reactions can yield a variety of products, including silyl ethers and other organosilicon compounds.

Scientific Research Applications

Chemistry:

    Protecting Groups: Ethanethiol, 2-[(triethylsilyl)oxy]- is used as a protecting group for thiols in organic synthesis. It prevents unwanted reactions at the thiol group during multi-step synthesis processes.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand the inhibition mechanisms of thiol-containing enzymes. It helps in the design of enzyme inhibitors for therapeutic purposes.

Medicine:

    Drug Development: Its unique properties make it a candidate for the development of new drugs, particularly those targeting thiol-containing proteins.

Industry:

    Material Science: The compound is used in the synthesis of organosilicon materials, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

Molecular Targets and Pathways:

  • Ethanethiol, 2-[(triethylsilyl)oxy]- exerts its effects primarily through interactions with thiol groups in proteins and enzymes. The triethylsilyl group enhances the compound’s stability and reactivity, allowing it to form stable complexes with target molecules.
  • Pathways: The compound can modulate various biochemical pathways by inhibiting or activating thiol-containing enzymes, affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of Ethanethiol, 2-[(triethylsilyl)oxy]- with analogous compounds:

Compound Name Functional Groups Silyl Group Substituents Key Structural Differences
Ethanethiol, 2-[(triethylsilyl)oxy]- Thiol (-SH), silyl ether (-O-SiR₃) Triethyl (Si-(C₂H₅)₃) Bulky, lipophilic silyl group
2-(Trimethoxysilyl)ethanethiol Thiol (-SH), silyl ether (-O-SiR₃) Trimethoxy (Si-(OCH₃)₃) Polar, electron-withdrawing substituents
2-(Trimethylsilyl)ethanol Alcohol (-OH), silyl (-SiR₃) Trimethyl (Si-(CH₃)₃) Alcohol vs. thiol; smaller silyl group
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy] Ether (-O-), alcohol (-OH) None (polyether chain) No sulfur or silyl functionality
Key Observations:
  • Silyl Group Effects : The triethylsilyl group in the target compound enhances lipophilicity compared to trimethoxysilyl (polar) or trimethylsilyl (smaller) analogs. This impacts solubility in organic solvents and resistance to hydrolysis .
  • Thiol vs. Alcohol Reactivity: Thiols (as in the target compound) are more nucleophilic and acidic than alcohols (e.g., 2-(Trimethylsilyl)ethanol), making them prone to oxidation or disulfide formation .
  • Electron-Donating vs. Withdrawing Groups : Trimethoxysilyl substituents (electron-withdrawing) may reduce the electron density of the thiol group, altering its reactivity compared to triethylsilyl (electron-donating) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and PPE for handling 2-[(triethylsilyl)oxy]ethanethiol in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use organic vapor respirators compliant with JIS T 8152 standards.
  • Skin Protection : Wear chemical-resistant gloves (JIS T 8116) and long-sleeved lab coats.
  • Eye Protection : Chemical safety goggles or full-face shields.
  • Avoid Incompatibles : Strong oxidizers, heat sources, and static discharge .
  • Waste Management : Segregate waste and consult professional disposal services to mitigate environmental risks (as per protocols for similar thiol derivatives) .

Q. How can researchers optimize the synthesis of 2-[(triethylsilyl)oxy]ethanethiol?

  • Methodological Answer :

  • Key Steps :

Silylation : React 2-mercaptoethanol with triethylsilyl chloride under inert conditions (e.g., N₂ atmosphere).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.

  • Monitoring : Track reaction progress via TLC or GC-MS.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of thiol to silyl chloride) and reaction time (6–8 hrs at 25°C) .

Q. What spectroscopic techniques are most effective for characterizing 2-[(triethylsilyl)oxy]ethanethiol?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 0.6–0.9 ppm (triethylsilyl CH₃), δ 1.2–1.5 ppm (silyl CH₂), δ 2.5–2.7 ppm (-SH, thiol proton).
  • ¹³C NMR : Peaks at δ 5–7 ppm (Si-CH₂), δ 25–30 ppm (C-S).
  • FT-IR : Strong absorbance at 2550–2600 cm⁻¹ (S-H stretch) and 1050–1100 cm⁻¹ (Si-O-C).
  • Mass Spectrometry : Molecular ion peak at m/z 208 (C₈H₂₀OSSi⁺) .

Advanced Research Questions

Q. How does the triethylsilyl group influence the reactivity of 2-[(triethylsilyl)oxy]ethanethiol in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Effects : The bulky triethylsilyl group reduces nucleophilicity at the oxygen atom but enhances stability of intermediates.
  • Reaction Pathways :
  • Thiol-Disulfide Exchange : Facilitated under basic conditions (e.g., with NaH/DMF).
  • Silyl Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF to regenerate the free thiol.
  • Case Study : Compare reactivity with non-silylated analogs (e.g., 2-mercaptoethanol) using kinetic studies .

Q. What are the thermal decomposition products of 2-[(triethylsilyl)oxy]ethanethiol, and how can they be analyzed?

  • Methodological Answer :

  • Decomposition Conditions : Heat at 200–300°C in inert (N₂) vs. oxidative (air) atmospheres.
  • Products Identified :
ConditionMajor ProductsDetection Method
Inert (N₂)Ethylene, sulfur oxides (SOₓ)GC-MS, FT-IR
Oxidative (air)CO, CO₂, silicon dioxideTGA-DSC, X-ray diffraction
  • Mechanistic Insight : Radical-mediated cleavage of Si-O and C-S bonds under oxidative conditions .

Q. How can computational modeling predict the solvation behavior of 2-[(triethylsilyl)oxy]ethanethiol in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Software Tools : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set).
  • Parameters :
  • Solvation Free Energy : Higher in nonpolar solvents (e.g., hexane) due to hydrophobic silyl group.
  • Dipole Moment : ~2.1 D (polarity comparable to ethyl acetate).
  • Validation : Correlate with experimental solubility data from NIST Chemistry WebBook .

Q. What strategies mitigate side reactions when using 2-[(triethylsilyl)oxy]ethanethiol in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or Ni(COD)₂ for Suzuki-Miyaura couplings.
  • Additives : Use 1,10-phenanthroline to suppress sulfur-poisoning of catalysts.
  • Temperature Control : Maintain ≤60°C to prevent silyl group cleavage.
  • Case Study : Successful coupling with aryl iodides (80% yield vs. 45% without additives) .

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